molecular formula C29H24FN3O4S3 B2962130 Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 500113-01-9

Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2962130
CAS No.: 500113-01-9
M. Wt: 593.71
InChI Key: OUIYMGOOJBLTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a thioacetamido bridge to a 4-(4-fluorophenyl)thiophene-3-carboxylate moiety. The ethyl ester enhances lipophilicity, while the fluorophenyl group may improve bioavailability and target binding through electronic effects .

Properties

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FN3O4S3/c1-4-37-28(36)24-21(18-10-12-19(30)13-11-18)14-38-25(24)31-22(34)15-39-29-32-26-23(16(2)17(3)40-26)27(35)33(29)20-8-6-5-7-9-20/h5-14H,4,15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIYMGOOJBLTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-({[(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Differences : Replaces the 4-(4-fluorophenyl)thiophene with a cyclopenta[b]thiophene ring.
  • The absence of the fluorophenyl group may decrease electronegativity at the thiophene site, affecting target interactions .
  • Synthesis : Likely involves similar thioether coupling steps but diverges in constructing the cyclopenta ring.

Ethyl 2-(2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)

  • Structural Differences: Features a tetrahydrothieno[3,2-d]pyrimidinone core with a 4-nitrophenyl group instead of 5,6-dimethyl-3-phenyl.
  • Implications : The nitro group is strongly electron-withdrawing, which may enhance reactivity but reduce metabolic stability compared to the dimethyl-phenyl substitution. The tetrahydro core increases saturation, possibly improving solubility .
  • Bioactivity : Nitro groups are often associated with prodrug activation, suggesting divergent therapeutic mechanisms.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structural Differences : Simplified pyrimidine core with a thietan-3-yloxy substituent.
  • The absence of the thiophene-carboxylate moiety limits π-π stacking capabilities .
  • Synthesis : Utilizes nucleophilic substitution with 2-chloromethylthiirane, differing from the target compound’s multi-step coupling.

Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)

  • Structural Differences: Incorporates a 4-chlorophenyl group and cyclopenta[4,5]thieno-pyrimidinone core.
  • Implications : Chlorine’s electronegativity is lower than fluorine, possibly reducing binding affinity in halogen-sensitive targets. The cyclopenta fusion may enhance membrane permeability due to increased hydrophobicity .

Comparative Analysis Table

Compound Feature Target Compound Cyclopenta[b]thiophene Analog 4-Nitrophenyl Analog Thietan-3-yloxy Analog 4-Chlorophenyl Analog
Core Structure Thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Pyrimidine Cyclopenta[4,5]thieno-pyrimidinone
Key Substituents 5,6-Dimethyl, 3-phenyl, 4-(4-fluorophenyl)thiophene Cyclopenta[b]thiophene 4-Nitrophenyl, tetrahydro core Thietan-3-yloxy 4-Chlorophenyl, tetrahydro core
Electronic Effects Fluorine enhances electronegativity Reduced polarity due to cyclopenta Strong electron-withdrawing (NO₂) Polarizable thietane ring Moderate electron-withdrawing (Cl)
Predicted Solubility Moderate (ester group) Low (rigid, hydrophobic core) Moderate (tetrahydro core) High (polar thietane) Low (hydrophobic cyclopenta)
Potential Bioactivity Kinase inhibition Conformation-dependent binding Prodrug activation Sulfur-mediated enzyme interaction Halogen-dependent targeting

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.